2,3-dihydro-1H-indene-1-sulfonamide
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Overview
Description
2,3-Dihydro-1H-indene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-indene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The specific nature of this interaction and the resulting changes at the molecular level are yet to be elucidated.
Biochemical Analysis
Biochemical Properties
2,3-dihydro-1H-indene-1-sulfonamide has been identified as a potent and specific inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the pathophysiology of multiple inflammation-related diseases . It interacts with the NLRP3 protein, blocking the assembly and activation of the NLRP3 inflammasome .
Cellular Effects
The compound effectively inhibits cell pyroptosis, a form of programmed cell death associated with inflammation . It has been shown to have a significant impact on NLRP3 inflammasome activation and can relieve symptoms of inflammatory bowel disease .
Molecular Mechanism
This compound binds directly to the NLRP3 protein, blocking the assembly and activation of the NLRP3 inflammasome . This prevents the release of pro-inflammatory cytokines like IL-1β and IL-18, thereby reducing inflammation .
Dosage Effects in Animal Models
In animal models, specifically in a DSS-induced colitis model, this compound has shown to have a significant therapeutic effect . Specific dosage effects in animal models have not been reported.
Transport and Distribution
The compound has been found to have a notable distribution in the colon, which suggests it may be transported and distributed within cells and tissues in a manner that targets areas of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-1-sulfonamide typically involves the reaction of indene with sulfonamide under specific conditions. One common method includes the use of a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the sulfonamide group to a corresponding amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2,3-Dihydro-1H-indene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including inflammatory conditions and infections.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-5-sulfonamide: Another sulfonamide derivative with similar structural features but different biological activities.
Indene-1-sulfonamide: Lacks the dihydro component, leading to different chemical and biological properties.
Uniqueness
2,3-Dihydro-1H-indene-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the NLRP3 inflammasome sets it apart from other sulfonamide derivatives, making it a promising candidate for therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAROQGOUCFPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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